molecular formula C14H15N3O5 B12200666 N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine

N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine

Cat. No.: B12200666
M. Wt: 305.29 g/mol
InChI Key: TVDGNRPJIXOMHW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine typically involves the reaction of phthalic anhydride with glycine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity. The compound can be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and phthalic acid derivatives.

Scientific Research Applications

N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine can be compared with other phthalimide derivatives, such as:

    Lenalidomide: A derivative of thalidomide with immunomodulatory and antitumor effects.

    Thalidomide: Known for its sedative and immunomodulatory properties.

    Phthalimidopropionic acid: Another phthalimide derivative with different chemical properties and applications.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

2-[[2-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H15N3O5/c18-11(16-6-13(20)21)5-15-12(19)8-17-7-9-3-1-2-4-10(9)14(17)22/h1-4H,5-8H2,(H,15,19)(H,16,18)(H,20,21)

InChI Key

TVDGNRPJIXOMHW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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